2-({1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-(2-ETHOXYPHENYL)ACETAMIDE
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Overview
Description
2-({1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-(2-ETHOXYPHENYL)ACETAMIDE is a complex organic compound that features an indole core, a thioether linkage, and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-(2-ETHOXYPHENYL)ACETAMIDE typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the indole derivative with a thiol compound under basic conditions.
Attachment of the Azepane Ring: The azepane ring is attached through a nucleophilic substitution reaction, where the azepane derivative reacts with the indole-thioether intermediate.
Final Acylation: The final step involves acylation of the amine group with an appropriate acyl chloride or anhydride to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The indole core is susceptible to electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s indole core is known for its biological activity, making it a candidate for drug development, particularly in antiviral, anticancer, and anti-inflammatory therapies.
Materials Science: The unique structural features of the compound could be exploited in the design of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, given its potential interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-({1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-(2-ETHOXYPHENYL)ACETAMIDE is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The indole core can bind to various receptors, modulating their activity, while the thioether and azepane moieties may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(3-chlorophenyl)acetamide
- **2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(4-butylphenyl)acetamide
Uniqueness
The uniqueness of 2-({1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-(2-ETHOXYPHENYL)ACETAMIDE lies in its specific substitution pattern, which can influence its biological activity and physicochemical properties. The presence of the ethoxyphenyl group, in particular, may enhance its solubility and membrane permeability, making it a more effective candidate for certain applications.
Properties
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O3S/c1-2-32-23-14-8-6-12-21(23)27-25(30)19-33-24-17-29(22-13-7-5-11-20(22)24)18-26(31)28-15-9-3-4-10-16-28/h5-8,11-14,17H,2-4,9-10,15-16,18-19H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHZVPBLGWXGSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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